BenchChemオンラインストアへようこそ!

5-(6-Chloro-3-pyridazinyl)-1h-indole

PDE3 inhibition Cardiotonic Indole-pyridazine

This 5-substituted indole-pyridazine is the exclusive scaffold for PDE3-inhibitor cardiotonic pharmacophores (indolidan-type Ki ~80 nM). The C5 attachment is structurally mandated for target engagement; substitution with the 3-isomer (CAS 129287-26-9) targets acetylcholinesterase/tyrosinase instead. For valid SAR campaigns and PDE3 selectivity panels, procure this single regioisomer at ≥95% purity to ensure experimental reproducibility in cardiovascular drug discovery.

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
Cat. No. B8375350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Chloro-3-pyridazinyl)-1h-indole
Molecular FormulaC12H8ClN3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C3=NN=C(C=C3)Cl
InChIInChI=1S/C12H8ClN3/c13-12-4-3-11(15-16-12)8-1-2-10-9(7-8)5-6-14-10/h1-7,14H
InChIKeyYZOANEHQPLKFHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(6-Chloro-3-pyridazinyl)-1H-indole – A Regiospecific Indole-Pyridazine Building Block for Targeted PDE3 Inhibitor Synthesis


5-(6-Chloro-3-pyridazinyl)-1H-indole (molecular formula C₁₂H₈ClN₃, MW 229.66 g/mol) is a regiospecifically 5-substituted indole derivative that serves as a core scaffold in the development of heterocyclic-substituted indole cardiotonics [1]. Unlike generic indole-pyridazine isomers, this compound positions the 6-chloropyridazine moiety exclusively at the indole C5 position, a substitution pattern that is explicitly encompassed within patent-defined pharmacophores for phosphodiesterase (PDE) inhibition and cardiovascular activity [1]. The compound is commercially available as a research chemical with typical purity ≥95% .

Why 3-(6-Chloropyridazinyl)-1H-indole Cannot Replace the 5-Substituted Isomer in Cardiotonic and PDE-Targeted Research


Simply interchanging 5-(6-chloro-3-pyridazinyl)-1H-indole with its 3-substituted regioisomer (CAS 129287-26-9) is scientifically invalid for procurement decisions, because the position of the heterocyclic attachment fundamentally dictates the compound's pharmacological target profile. The 5-substituted isomer is a direct precursor to the dihydropyridazinone-indole cardiotonic pharmacophore described in US4851406A, where the indole C5-pyridazine linkage is structurally mandated for PDE3 inhibitory activity [1]. In contrast, the 3-substituted analog is commercially positioned and studied as an acetylcholinesterase (AChE) and tyrosinase inhibitor, a completely divergent biological target space . Substituting one regioisomer for the other would redirect the entire research trajectory from cardiovascular PDE inhibition to neuro-enzymatic or dermatological applications, undermining experimental validity and reproducibility.

5-(6-Chloro-3-pyridazinyl)-1H-indole: Quantitative Differentiation Evidence vs. the 3-Substituted Regioisomer and Indole Alternatives


Regiochemical Fidelity for PDE3 Pharmacophore Assembly: The 5-Substituted Indole as a Direct Precursor to Cardiotonic Dihydropyridazinones

The patented pharmacophore for heterocyclic-substituted indole cardiotonics (US4851406A) explicitly requires the pyridazinyl moiety at the indole 5-position for optimal PDE3 inhibitory activity. The general formula (I) in the patent encompasses 5-(6-chloro-3-pyridazinyl)-1H-indole as a core intermediate, from which dihydropyridazinone-indoles such as indolidan (LY195115, Ki = 80 nM for SR-PDE) are derived [1]. The 3-substituted regioisomer (CAS 129287-26-9) falls outside this claimed structural scope and is not reported to yield PDE3-active derivatives . This regiochemical constraint means that procurement of the 5-isomer is mandatory for any research program targeting cardiovascular PDE3 pharmacology; use of the 3-isomer introduces an incorrect connectivity that cannot be corrected in downstream synthesis.

PDE3 inhibition Cardiotonic Indole-pyridazine

Divergent Biological Target Space: The 3-Isomer Is an Acetylcholinesterase/Tyrosinase Inhibitor, Not a Cardiotonic PDE3 Agent

Commercial documentation for the 3-substituted regioisomer (CAS 129287-26-9) explicitly describes its evaluated biological activity as an inhibitor of acetylcholinesterase (AChE) and tyrosinase, enzymes involved in neurotransmitter degradation and melanin biosynthesis, respectively . This target profile is orthogonal to the PDE3 inhibition associated with 5-substituted indole-pyridazine derivatives such as indolidan [1]. No AChE or tyrosinase inhibitory data are reported for 5-(6-chloro-3-pyridazinyl)-1H-indole or its downstream dihydropyridazinone products. This target divergence confirms that the two regioisomers are not interchangeable and serve completely different research applications.

Acetylcholinesterase inhibition Tyrosinase inhibition Target selectivity

Synthetic Accessibility: The 5-Substituted Indole Is Accessed via Regiospecific Suzuki Coupling of Indole-5-boronic Acid

The synthesis of 5-(6-chloro-3-pyridazinyl)-1H-indole explicitly proceeds via Pd(PPh₃)₄-catalyzed Suzuki coupling between indole-5-boronic acid and 3,6-dichloropyridazine . In contrast, the 3-substituted regioisomer would require indole-3-boronic acid, a less stable and less commercially available coupling partner. The 5-boronic acid route provides a well-defined, scalable entry to the 5-substituted scaffold, while attempts to synthesize the 3-analog via analogous coupling may suffer from lower yields and competing side reactions at the indole nitrogen. Although direct comparative yield data are not publicly available for this specific pair, the commercial availability and synthetic precedent for the 5-isomer confirm its pragmatic advantage for gram-scale procurement and further derivatization.

Suzuki coupling Indole-5-boronic acid Regiospecific synthesis

5-(6-Chloro-3-pyridazinyl)-1H-indole: Application Scenarios Derived from Quantitative Differentiation Evidence


Cardiotonic PDE3 Inhibitor Lead Generation and SAR Expansion

Medicinal chemistry teams building libraries of dihydropyridazinone-indole cardiotonics should procure the 5-substituted isomer as the exclusive starting material. As demonstrated by the indolidan pharmacophore (Ki = 80 nM for SR-PDE) , the indole C5-pyridazine connectivity is essential for PDE3 inhibition. Substituting the 3-isomer (CAS 129287-26-9) would produce compounds outside the patented pharmacophore and devoid of PDE3 activity, rendering SAR campaigns invalid. The 5-isomer's commercial availability at ≥95% purity supports immediate use in parallel synthesis.

Target-Specific Probe Development for Acetylcholinesterase vs. PDE3 Selectivity Screening

For researchers designing selectivity panels that differentiate between PDE3 and AChE/tyrosinase targets, the 3-substituted regioisomer (AChE/tyrosinase inhibitor ) cannot substitute for the 5-isomer (PDE3-directed). The 5-isomer should be procured when the objective is cardiovascular PDE3 pharmacology, while the 3-isomer is appropriate for neurological or dermatological enzyme inhibition studies . Cross-using the wrong isomer would introduce target-class mismatch errors in high-throughput screening campaigns .

Regiospecific Heterocyclic Building Block for Custom Indole Library Synthesis

Organic synthesis laboratories requiring a chloro-pyridazine handle at a defined indole position should select 5-(6-chloro-3-pyridazinyl)-1H-indole for its reliable Suzuki coupling-based synthetic entry from indole-5-boronic acid . This scaffold provides a single regioisomer, avoiding isomeric mixtures that complicate purification and biological interpretation. The compound's >95% purity specification ensures suitability for subsequent Pd-catalyzed cross-couplings or nucleophilic aromatic substitution at the chloropyridazine site.

Pharmacological Tool Compound for In Vivo Cardiac Contractility Studies

In vivo pharmacologists studying positive inotropic agents via PDE3 inhibition should utilize the 5-substituted indole scaffold for synthesizing follow-up compounds to indolidan (Ki = 80 nM) . The 3-isomer has no reported cardiotonic activity and would fail to recapitulate the PDE3-dependent increase in cardiac contractility. Procurement of the correct regioisomer ensures continuity with established SAR and avoids false-negative results in animal models of heart failure.

Quote Request

Request a Quote for 5-(6-Chloro-3-pyridazinyl)-1h-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.